8-Bromo-5-chloroisoquinolin-1(2H)-one

Catalog No.
S14216923
CAS No.
M.F
C9H5BrClNO
M. Wt
258.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-5-chloroisoquinolin-1(2H)-one

Product Name

8-Bromo-5-chloroisoquinolin-1(2H)-one

IUPAC Name

8-bromo-5-chloro-2H-isoquinolin-1-one

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

InChI

InChI=1S/C9H5BrClNO/c10-6-1-2-7(11)5-3-4-12-9(13)8(5)6/h1-4H,(H,12,13)

InChI Key

YMLJLIKDVKTSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CNC2=O)Br

8-Bromo-5-chloroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. Its molecular formula is C9H5BrClNC_9H_5BrClN, and it has a molecular weight of approximately 242.50 g/mol. The compound features a bromine atom at the 8-position, a chlorine atom at the 5-position, and a carbonyl group at the 1-position of the isoquinoline structure. This unique arrangement of halogens and functional groups contributes to its chemical reactivity and biological properties.

The reactivity of 8-Bromo-5-chloroisoquinolin-1(2H)-one can be attributed to its halogen substituents, which can undergo nucleophilic substitution reactions. For instance, the bromine atom can be displaced by nucleophiles in reactions such as:

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., amines or thiols) under appropriate conditions.
  • Electrophilic Aromatic Substitution: The chlorine atom may participate in electrophilic substitution reactions, allowing for further functionalization of the isoquinoline ring.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered properties.

8-Bromo-5-chloroisoquinolin-1(2H)-one exhibits notable biological activities, particularly in pharmacology. Research indicates that compounds within this class can possess:

  • Antimicrobial Properties: Some isoquinoline derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects: Certain isoquinolines have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The exact mechanisms of action and efficacy require more extensive studies to establish clinical relevance.

Synthesis of 8-Bromo-5-chloroisoquinolin-1(2H)-one typically involves several key steps:

  • Starting Materials: The synthesis may begin with commercially available isoquinoline derivatives.
  • Halogenation: Bromination and chlorination can be achieved using reagents such as phosphorus oxychloride or bromine in suitable solvents under controlled conditions.
  • Purification: After the reaction, purification techniques such as column chromatography or recrystallization are employed to isolate the desired compound.

For example, one method involves reacting an appropriate isoquinoline derivative with phosphorus oxychloride followed by bromination to yield 8-Bromo-5-chloroisoquinolin-1(2H)-one .

The applications of 8-Bromo-5-chloroisoquinolin-1(2H)-one span several fields:

  • Pharmaceuticals: Due to its potential biological activities, it is being investigated for use in drug development targeting infections and cancers.
  • Chemical Research: As a synthetic intermediate, it serves as a building block for developing more complex organic molecules.
  • Material Science: Its unique chemical properties may allow for applications in creating functional materials or catalysts.

Studies on the interactions of 8-Bromo-5-chloroisoquinolin-1(2H)-one with biological targets are crucial for understanding its therapeutic potential. Investigations typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Elucidating how the compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Exploring potential combinations with other drugs to enhance efficacy or reduce side effects.

Such studies are vital for advancing its application in medicinal chemistry.

Several compounds share structural similarities with 8-Bromo-5-chloroisoquinolin-1(2H)-one, including:

Compound NameMolecular FormulaUnique Features
7-Bromoisoquinolin-1(2H)-oneC9H6BrNBromine at position 7
6-Chloroisoquinolin-1(2H)-oneC9H6ClNChlorine at position 6
4-Chloroisoquinolin-1(2H)-oneC9H6ClNChlorine at position 4
5-Bromoisoquinolin-1(2H)-oneC9H6BrNBromine at position 5

Uniqueness of 8-Bromo-5-chloroisoquinolin-1(2H)-one

The uniqueness of 8-Bromo-5-chloroisoquinolin-1(2H)-one lies in its specific arrangement of halogen substituents (bromine and chlorine) at positions that influence both its chemical reactivity and biological activity. This distinct configuration may lead to different pharmacological profiles compared to other isoquinoline derivatives, making it a subject of interest for further research in medicinal chemistry and drug design.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

256.92430 g/mol

Monoisotopic Mass

256.92430 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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